

A Comprehensive Technical Guide to the Molecular Weight of Potassium Cinnamate

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Compound of Interest

Compound Name: Potassium cinnamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight of **potassium cinnamate**, including its calculation, experimental determination, and relevant biological context. This document is intended to serve as a comprehensive resource, offering both fundamental data and practical methodologies.

Introduction to Potassium Cinnamate

Potassium cinnamate is the potassium salt of cinnamic acid, an organic compound with the chemical formula $C_9H_7KO_2$.^[1] It presents as a white to off-white crystalline solid and is soluble in water.^[1] **Potassium cinnamate** and its parent compound, cinnamic acid, are recognized for their biological activities, including antimicrobial and anti-inflammatory properties, making them of interest in the fields of food science, pharmaceuticals, and drug development.^{[1][2][3]}

Molecular Weight of Potassium Cinnamate

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations, solution preparation, and substance identification. It is determined by the sum of the atomic weights of its constituent atoms.

Calculation of Molecular Weight

The molecular formula for **potassium cinnamate** is $C_9H_7KO_2$. The molecular weight is calculated by summing the atomic weights of nine carbon atoms, seven hydrogen atoms, one

potassium atom, and two oxygen atoms.

Element	Symbol	Quantity	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	9	12.011	108.099
Hydrogen	H	7	1.008	7.056
Potassium	K	1	39.098	39.098
Oxygen	O	2	15.999	31.998
Total	186.251			

The calculated molecular weight of **potassium cinnamate** is approximately 186.25 g/mol .[\[2\]](#)
[\[4\]](#)[\[5\]](#)[\[6\]](#)

Physical and Chemical Properties

A summary of key quantitative data for **potassium cinnamate** is presented below.

Property	Value
Molecular Formula	C ₉ H ₇ KO ₂
Molecular Weight	186.25 g/mol [2] [4] [5] [6]
CAS Number	16089-48-8 [1] [2] [3]
Appearance	White to off-white crystalline powder [1]
Solubility	Soluble in water, ethanol, and acetone [1]
pH (in solution)	8-9 [7]

Experimental Determination of Molecular Weight

Several analytical techniques can be employed to experimentally determine the molecular weight of an organic salt like **potassium cinnamate**. Mass spectrometry is a primary and highly accurate method.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of **potassium cinnamate** using electrospray ionization mass spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of a **potassium cinnamate** sample.

Materials and Reagents:

- **Potassium cinnamate** sample
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for adjusting pH)
- Vials and micropipettes
- Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the **potassium cinnamate** sample.
 - Dissolve the sample in 1 mL of a 50:50 methanol/water solution to create a 1 mg/mL stock solution.
 - Perform serial dilutions of the stock solution to obtain a final concentration suitable for ESI-MS analysis (typically in the range of 1-10 µg/mL).
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

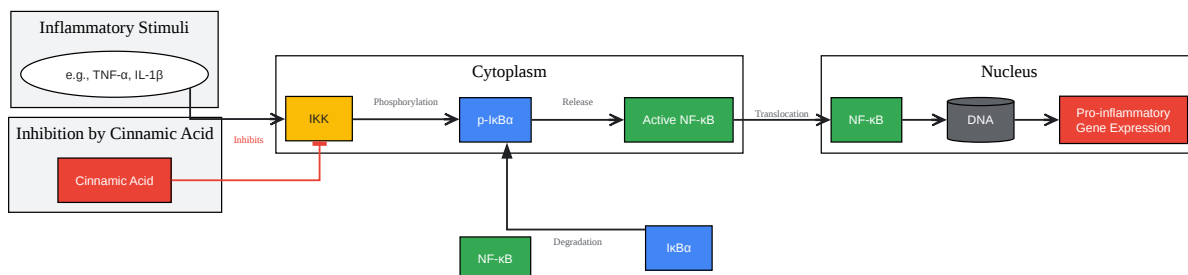
- Set the ESI source to negative ion mode to detect the cinnamate anion ($\text{C}_9\text{H}_7\text{O}_2^-$).
- Typical ESI-MS parameters:
 - Capillary Voltage: 3.0-4.0 kV
 - Nebulizer Pressure: 20-30 psi
 - Drying Gas Flow: 5-10 L/min
 - Drying Gas Temperature: 300-350 °C
- Data Acquisition:
 - Inject the prepared **potassium cinnamate** solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
- Data Analysis:
 - Identify the peak corresponding to the cinnamate anion. The expected m/z for the cinnamate anion ($\text{C}_9\text{H}_7\text{O}_2^-$) is approximately 147.04.
 - The molecular weight of the neutral cinnamic acid can be inferred by adding the mass of a proton (approx. 1.008 Da).
 - The presence of the potassium salt can be confirmed by observing adducts or by analyzing in positive ion mode for the potassium ion (K^+) at m/z ~39.1.

Biological Context and Signaling Pathways

Cinnamic acid and its derivatives, including **potassium cinnamate**, exhibit a range of biological activities. Their anti-inflammatory effects are of particular interest and are attributed to the modulation of key signaling pathways.

Inhibition of Pro-inflammatory Signaling

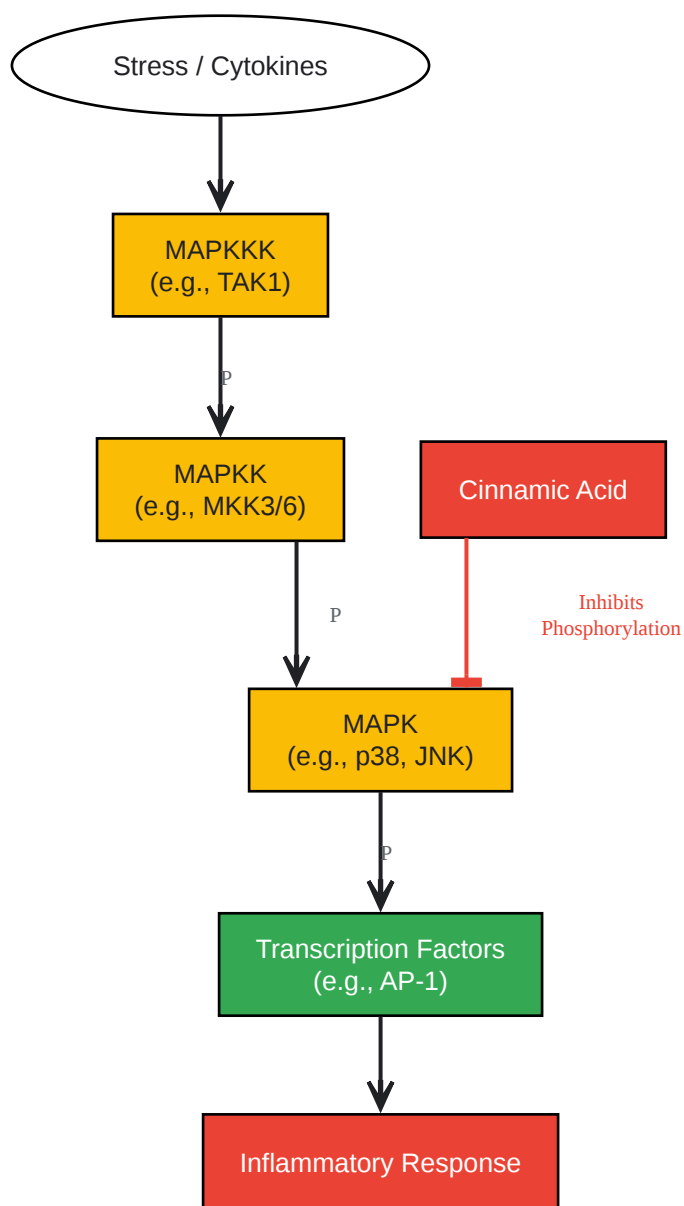
Cinnamic acid has been shown to suppress pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][8]



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Caption: NF- κ B signaling pathway and inhibition by cinnamic acid.

Cinnamic acid can inhibit the phosphorylation of I κ B α , preventing the release and nuclear translocation of NF- κ B, which in turn reduces the expression of pro-inflammatory genes.[2]



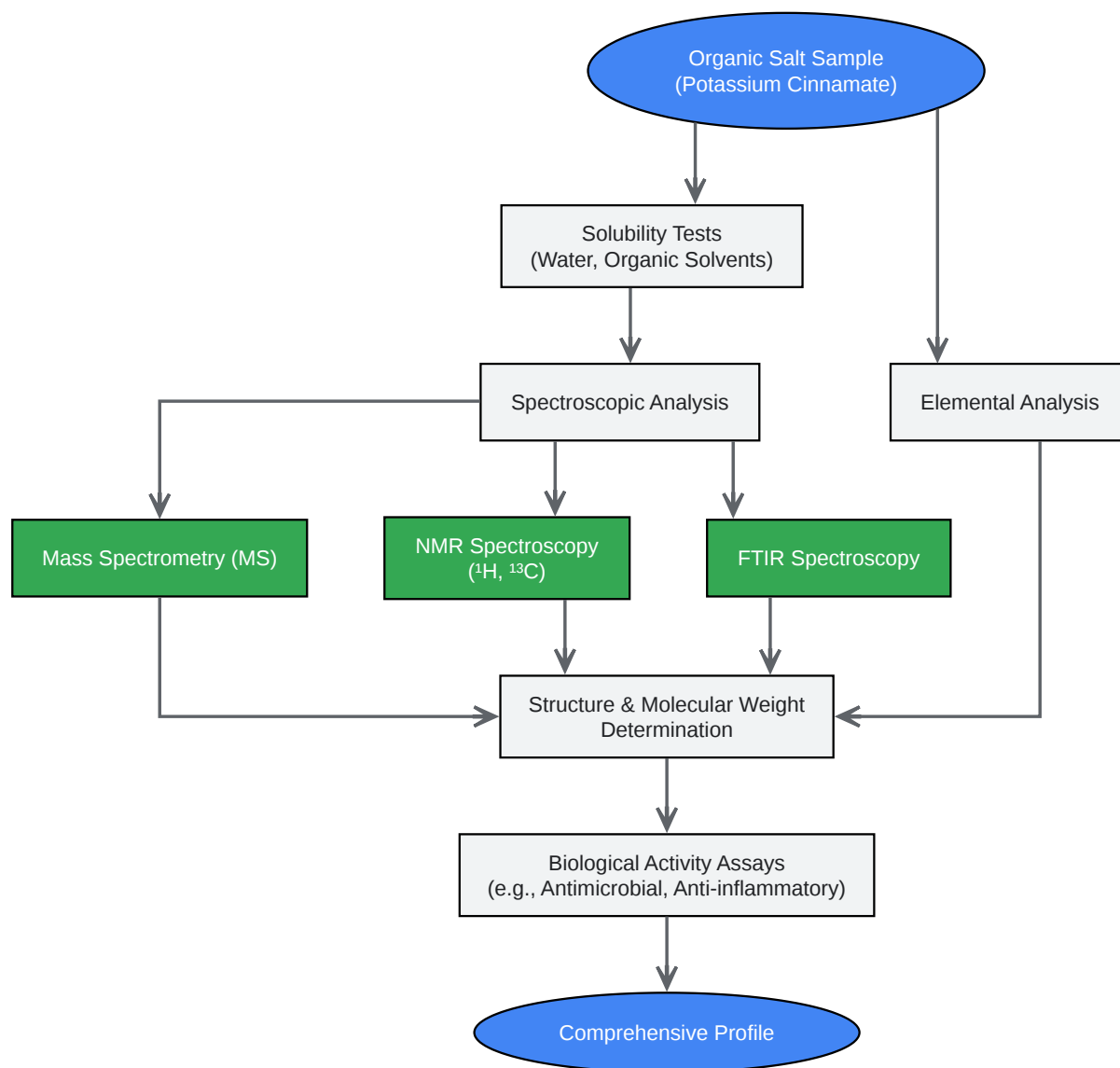
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Caption: MAPK signaling cascade and inhibition by cinnamic acid.

By inhibiting the phosphorylation of MAPK proteins, cinnamic acid can downregulate the inflammatory cascade.[2]

Experimental Workflow for Organic Salt Analysis

A logical workflow is crucial for the comprehensive analysis of an organic salt like **potassium cinnamate**.



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Caption: General experimental workflow for organic salt analysis.

This workflow provides a systematic approach, from initial characterization to the evaluation of biological function, ensuring a thorough understanding of the compound.

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